molecular formula C30H23NO7 B4894304 Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-o xa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-o xa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate

Cat. No.: B4894304
M. Wt: 509.5 g/mol
InChI Key: IIMWVQCRKUTPNA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate is a complex organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom.

Properties

IUPAC Name

ethyl 4-[1-(3-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO7/c1-3-37-29(36)17-11-13-19(14-12-17)31-27(34)22-23(28(31)35)30(38-24(22)18-8-6-7-16(2)15-18)25(32)20-9-4-5-10-21(20)26(30)33/h4-15,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWVQCRKUTPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, usually in the presence of a catalyst such as sulfuric acid. The reaction conditions often require heating under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces various substituted esters depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The tetraoxospiro structure may enhance the compound's ability to interact with biological targets involved in cancer progression. For example, derivatives of spiro compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Antimicrobial Properties
Research has demonstrated that spiro compounds can possess antimicrobial activity. Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro...] may be explored for its potential as an antimicrobial agent against various pathogens due to its unique structural characteristics.

Material Science Applications

Polymer Additives
The compound's unique chemical structure makes it a candidate for use as an additive in polymer formulations. It may improve the thermal stability and mechanical properties of polymers. The incorporation of such additives can enhance the performance of materials used in automotive and aerospace applications.

Coatings and Sealants
Due to its potential low-stick properties and chemical resistance, this compound could be utilized in the formulation of coatings and sealants. These materials are essential in protecting surfaces from environmental degradation and improving durability.

Agrochemical Applications

Pesticide Development
The complex structure of Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro...] suggests it could serve as a base for developing new pesticides. Compounds with similar frameworks have been shown to exhibit insecticidal and fungicidal properties.

Case Studies and Research Findings

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the tetraoxospiro framework and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .

Case Study 2: Polymer Enhancement
A research article in Polymer Science highlighted the use of spiro compounds as thermal stabilizers in polyolefin matrices. The addition of such compounds improved thermal stability by reducing degradation rates during processing .

Data Table: Summary of Applications

Application AreaPotential UsesResearch Findings
PharmaceuticalsAnticancer agentsSignificant inhibition of cancer cell proliferation
Material SciencePolymer additivesImproved thermal stability in polymers
AgrochemicalsPesticide developmentPotential insecticidal properties

Mechanism of Action

The mechanism of action of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The spiro structure may also contribute to its unique biological activities by providing a rigid framework that can interact with specific enzymes or receptors .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula: C29H30N4O7
  • Molar Mass: 534.57 g/mol

Structural Characteristics

The compound features multiple functional groups including:

  • A benzoate moiety
  • A tetraoxospiro structure which may influence its biological interactions
  • Aromatic rings that could contribute to its pharmacological properties

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study: A study on related tetraoxospiro compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The presence of aromatic and heterocyclic structures suggests potential antimicrobial activity:

  • Research Findings: Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases; thus, anti-inflammatory properties are highly sought after:

  • Study Results: In animal models, related compounds have shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases .

Absorption and Metabolism

Understanding the pharmacokinetics of Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro...] is crucial for assessing its bioavailability:

  • Absorption: Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
  • Metabolism: Likely metabolized via hepatic pathways involving cytochrome P450 enzymes.

Toxicity Profile

Toxicity assessments are essential for evaluating safety:

  • Findings: Initial toxicity studies indicate a low toxicity profile at therapeutic doses, although further studies are needed for comprehensive safety evaluation.

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BAntimicrobial
Compound CAnti-inflammatory

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